molecular formula C11H13F B1323618 4-(4-Fluorophenyl)-2-methyl-1-butene CAS No. 731773-12-9

4-(4-Fluorophenyl)-2-methyl-1-butene

Cat. No.: B1323618
CAS No.: 731773-12-9
M. Wt: 164.22 g/mol
InChI Key: MWORJQAASXZLDM-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-2-methyl-1-butene is an organic compound characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a butene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)-2-methyl-1-butene can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. The use of automated reactors and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)-2-methyl-1-butene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into saturated hydrocarbons using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Hydrogen gas with a palladium catalyst under high pressure.

    Substitution: Sodium methoxide in methanol at reflux temperature.

Major Products Formed

    Oxidation: 4-(4-Fluorophenyl)-2-methyl-1-butanol or 4-(4-Fluorophenyl)-2-methyl-1-butanone.

    Reduction: 4-(4-Fluorophenyl)-2-methylbutane.

    Substitution: 4-(4-Methoxyphenyl)-2-methyl-1-butene.

Scientific Research Applications

4-(4-Fluorophenyl)-2-methyl-1-butene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of diseases where fluorinated compounds show efficacy.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as enhanced thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)-2-methyl-1-butene involves its interaction with molecular targets through various pathways. The presence of the fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with enzyme active sites. This interaction can lead to the inhibition or activation of specific enzymes, affecting biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chlorophenyl)-2-methyl-1-butene
  • 4-(4-Bromophenyl)-2-methyl-1-butene
  • 4-(4-Methoxyphenyl)-2-methyl-1-butene

Uniqueness

4-(4-Fluorophenyl)-2-methyl-1-butene is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine atoms can significantly influence the compound’s reactivity, stability, and biological activity compared to its chloro, bromo, and methoxy analogs. This makes this compound a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1-fluoro-4-(3-methylbut-3-enyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F/c1-9(2)3-4-10-5-7-11(12)8-6-10/h5-8H,1,3-4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWORJQAASXZLDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CCC1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80641177
Record name 1-Fluoro-4-(3-methylbut-3-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

731773-12-9
Record name 1-Fluoro-4-(3-methylbut-3-en-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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